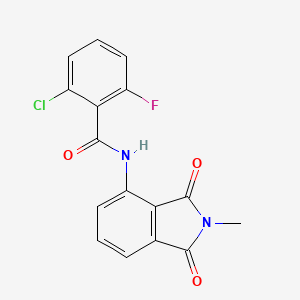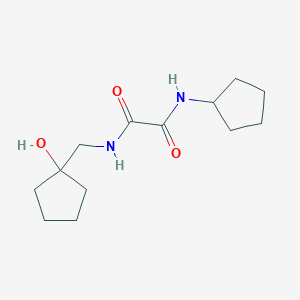![molecular formula C22H22ClN3O4S B2807342 8-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1105248-38-1](/img/structure/B2807342.png)
8-(3-((4-Chlorobenzyl)sulfonyl)quinoxalin-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound appears to contain several structural components including a quinoxaline ring, a sulfonyl group, a chlorobenzyl group, and a spirocyclic structure. Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial purposes . The sulfonyl group is a common functional group in organic chemistry, often contributing to the solubility and reactivity of compounds. The chlorobenzyl group is a benzyl group with a chlorine atom attached, which could potentially make the compound more reactive. The spirocyclic structure refers to the presence of two rings sharing a single atom .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different part of the molecule. For example, the quinoxaline ring could be synthesized through the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds . The sulfonyl and chlorobenzyl groups could be introduced through substitution reactions . The formation of the spirocyclic structure could potentially be achieved through a cyclization reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoxaline ring is a bicyclic structure containing two nitrogen atoms . The sulfonyl group would introduce polarity to the molecule, and the chlorobenzyl group could potentially introduce steric hindrance. The spirocyclic structure would add three-dimensionality to the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the sulfonyl and chlorobenzyl groups, as well as the nitrogen atoms in the quinoxaline ring. These groups could potentially undergo a variety of reactions, including substitution and addition reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonyl group could increase its solubility in polar solvents, while the spirocyclic structure could influence its melting and boiling points .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound falls under the category of compounds with complex structures involving spiro configurations and quinoxalinyl sulfonate moieties. Similar structures have been studied for various applications, including organocatalytic synthesis and the study of their crystal structures for potential biological activities. For instance, the organocatalytic enantioselective synthesis of bicyclic β-lactones via nucleophile-catalyzed aldol-lactonization (NCAL) demonstrates the intricate reactions that similar structures can undergo (Nguyen et al., 2012). Additionally, the synthesis and crystal structure analysis of related compounds provide insights into their chiral properties and potential for further modification (Wen, 2002).
Biological Activities
Compounds with similar structures have been explored for their biological activities, including anti-leukemic properties and antitubercular potential. For example, certain pyrrolo[1,2-a]quinoxaline derivatives have shown cytotoxic potential against human leukemia cell lines, indicating a pathway for the development of new therapeutic agents (Guillon et al., 2020). Similarly, the study of benzothiazinone derivatives for antitubercular activity showcases the therapeutic potential of structurally complex molecules (Richter et al., 2022).
Environmental and Catalytic Applications
The removal efficiency of certain polymers based on similar cyclic and spirocyclic structures for water-soluble carcinogenic dyes demonstrates the utility of these compounds beyond medicinal chemistry. The sorption properties of these materials indicate potential applications in water purification and environmental remediation (Akceylan et al., 2009).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
8-[3-[(4-chlorophenyl)methylsulfonyl]quinoxalin-2-yl]-1,4-dioxa-8-azaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O4S/c23-17-7-5-16(6-8-17)15-31(27,28)21-20(24-18-3-1-2-4-19(18)25-21)26-11-9-22(10-12-26)29-13-14-30-22/h1-8H,9-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBXDRKSFUUHIGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)C3=NC4=CC=CC=C4N=C3S(=O)(=O)CC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2807260.png)



![methyl 1-[2-hydroxy-2-(3-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2807265.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2807266.png)
![7-hydroxy-9-(4-methoxyphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2807267.png)
![2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol](/img/structure/B2807268.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)urea](/img/structure/B2807273.png)
![N-(furan-3-ylmethyl)-3-methyl-2-oxo-N-(2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2807274.png)
![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2807280.png)

